3,3-Dimethyl-2-pentanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3,3-dimethylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-5-7(3,4)6(2)8/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUOIGTWJDBTHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941564 | |

| Record name | 3,3-Dimethylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-24-9 | |

| Record name | 2-Pentanol, 3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3,3-Dimethyl-2-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 3,3-Dimethyl-2-pentanol, a secondary alcohol with applications in organic synthesis and as a potential building block in drug discovery. This document details the two most common and effective methods for its preparation: the reduction of 3,3-Dimethyl-2-pentanone and synthesis via Grignard reaction. Detailed experimental protocols, quantitative data, and process visualizations are provided to assist researchers in the successful synthesis and characterization of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for the proper identification and characterization of the synthesized product.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| CAS Number | 19781-24-9 | [1] |

| Boiling Point | 147-148 °C | |

| Appearance | Colorless liquid | |

| ¹H NMR Spectroscopy | Spectrum available | |

| ¹³C NMR Spectroscopy | Spectrum available | [2] |

| IR Spectroscopy | Data available through databases such as NIST | [3] |

Synthetic Pathways

Two principal and reliable synthetic pathways for the preparation of this compound are outlined below.

Reduction of 3,3-Dimethyl-2-pentanone

The reduction of the corresponding ketone, 3,3-Dimethyl-2-pentanone, is a straightforward and common method for the synthesis of this compound. This transformation can be effectively achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Caption: Reduction of 3,3-Dimethyl-2-pentanone.

Sodium borohydride is a milder reducing agent and can be used in protic solvents like methanol (B129727) or ethanol, making it a convenient and safer option for many laboratory settings. Lithium aluminum hydride is a much more powerful reducing agent and must be used under strictly anhydrous conditions with aprotic solvents like diethyl ether or tetrahydrofuran.

Grignard Reaction

The Grignard reaction provides a versatile method for the formation of the carbon-carbon bond necessary to construct this compound from smaller precursor molecules. Two viable Grignard routes are presented:

Route A: Reaction of Ethylmagnesium Bromide with Pivalaldehyde

Caption: Grignard synthesis route A.

Route B: Reaction of tert-Butylmagnesium Chloride with Acetaldehyde

References

An In-depth Technical Guide to the Chemical Properties of 3,3-Dimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,3-Dimethyl-2-pentanol. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in synthetic chemistry and further research applications.

Chemical and Physical Properties

This compound is a secondary alcohol with the chemical formula C₇H₁₆O.[1] Its structure features a hydroxyl group on the second carbon of a pentane (B18724) chain, with two methyl groups attached to the third carbon. This steric hindrance influences its physical properties and chemical reactivity.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3,3-dimethylpentan-2-ol | [NIST] |

| CAS Number | 19781-24-9 | [NIST] |

| Molecular Formula | C₇H₁₆O | [1] |

| Molecular Weight | 116.20 g/mol | [1] |

| Boiling Point | 147 °C (420.65 K) | [2][3] |

| Refractive Index | 1.428 | [3] |

| InChIKey | FCUOIGTWJDBTHR-UHFFFAOYSA-N | [1] |

| SMILES | CCC(C)(C)C(C)O | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Key Spectroscopic Data for this compound

| Spectrum Type | Key Features |

| ¹H NMR | Expected chemical shifts (ppm): ~3.5-3.8 (m, 1H, CH-OH), ~1.1-1.3 (q, 2H, CH₂), ~1.0-1.2 (d, 3H, CH₃-CH), ~0.8-1.0 (s, 6H, 2xCH₃), ~0.8-1.0 (t, 3H, CH₃-CH₂) |

| ¹³C NMR | Expected chemical shifts (ppm): ~75-80 (CH-OH), ~35-40 (quaternary C), ~25-30 (CH₂), ~20-25 (gem-dimethyl C's), ~15-20 (CH₃-CH), ~5-10 (CH₃-CH₂) |

| IR Spectroscopy | Strong, broad absorption around 3200-3600 cm⁻¹ (O-H stretch), absorptions around 2800-3000 cm⁻¹ (C-H stretch), and a C-O stretch around 1100 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 116. Key fragmentation patterns include the loss of water (M-18), and alpha-cleavage resulting in fragments corresponding to the loss of methyl and ethyl groups.[5] |

Note: The NMR data is predicted based on the structure and data from similar compounds as detailed experimental spectra are not publicly available.

Chemical Reactivity: Acid-Catalyzed Dehydration

A characteristic reaction of secondary alcohols like this compound is acid-catalyzed dehydration to form alkenes. Due to the structure of the carbocation intermediate, this reaction can lead to a mixture of products, including rearranged alkenes.

The process begins with the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄), followed by the loss of a water molecule to form a secondary carbocation. This carbocation can then undergo rearrangement to a more stable tertiary carbocation, leading to the formation of multiple alkene products.

Caption: Mechanism of acid-catalyzed dehydration of this compound.

Experimental Protocols

This protocol describes a representative method for the synthesis of this compound by the reaction of 3,3-dimethyl-2-pentanone (B1585287) with a methyl Grignard reagent (e.g., methylmagnesium bromide).

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Bromomethane (B36050) (or methyl iodide)

-

Anhydrous diethyl ether (or THF)

-

3,3-dimethyl-2-pentanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

5% Hydrochloric acid (HCl)

Procedure:

-

Preparation of Grignard Reagent:

-

All glassware must be oven-dried to be completely free of water.

-

In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of bromomethane in anhydrous diethyl ether.

-

Add a small amount of the bromomethane solution to the magnesium. The reaction is initiated by gentle warming, indicated by the disappearance of the iodine color and bubbling.

-

Once the reaction starts, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 3,3-dimethyl-2-pentanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred, cooled Grignard reagent.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction and hydrolyze the magnesium alkoxide intermediate.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure.

-

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling similar secondary alcohols should be followed:

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile reagents like diethyl ether and bromomethane.

-

Fire Safety: Keep away from open flames and sources of ignition. Diethyl ether is extremely flammable.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Avoid inhalation of vapors.

This guide provides a foundational understanding of this compound for its application in a research and development setting. Always refer to established safety protocols and conduct a thorough literature search for the most current information before commencing any experimental work.

References

A Comprehensive Technical Guide to 3,3-Dimethyl-2-pentanol

CAS Number: 19781-24-9

This technical guide provides an in-depth overview of 3,3-Dimethyl-2-pentanol, a secondary alcohol with significant applications in organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, characterization, and potential applications.

Physicochemical Properties

This compound is a chiral alcohol with a branched hydrocarbon structure. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 19781-24-9 | [1][2] |

| Molecular Formula | C₇H₁₆O | [1][2] |

| Molecular Weight | 116.20 g/mol | [1][2] |

| Boiling Point | 147 °C (at 760 mmHg) | [3] |

| Density | 0.818 g/cm³ | [4] |

| Refractive Index | 1.428 | [3] |

| Flash Point | 42.3 °C | [4] |

| Vapor Pressure | 2.83 mmHg at 25°C | [4] |

| LogP | 1.80340 | [4] |

| Melting Point | Not readily available |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: the Grignard reaction and the reduction of the corresponding ketone.

Grignard Reaction Protocol

This method involves the reaction of an appropriate Grignard reagent with an aldehyde. A plausible route is the reaction of sec-butylmagnesium bromide with acetaldehyde (B116499).

Experimental Protocol:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromobutane (B33332) in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.

Reduction of 3,3-Dimethyl-2-pentanone (B1585287)

This method involves the reduction of the corresponding ketone, 3,3-dimethyl-2-pentanone, using a suitable reducing agent such as sodium borohydride (B1222165).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3,3-dimethyl-2-pentanone in methanol (B129727). Cool the solution in an ice bath.

-

Reduction: Slowly add sodium borohydride to the solution in small portions. The reaction is exothermic. After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by fractional distillation.

The synthesis workflow for both methods is illustrated in the following diagram:

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

Experimental Protocol:

A sample of the purified alcohol is dissolved in deuterated chloroform (B151607) (CDCl₃). The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. The expected chemical shifts (δ) are:

-

A multiplet for the CH-OH proton.

-

A doublet for the CH₃ group adjacent to the hydroxyl group.

-

A complex multiplet for the ethyl group.

-

Singlets for the two methyl groups at the C3 position.

-

A broad singlet for the hydroxyl proton, which can be exchanged with D₂O.

Infrared (IR) Spectroscopy

Experimental Protocol:

A thin film of the neat liquid sample is placed between two sodium chloride plates. The IR spectrum is recorded using an FTIR spectrometer. The characteristic absorption bands are:

-

A broad O-H stretch around 3300-3500 cm⁻¹.

-

C-H stretches in the region of 2850-3000 cm⁻¹.

-

A C-O stretch around 1100 cm⁻¹.

Mass Spectrometry

Experimental Protocol:

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced via direct infusion or through a gas chromatograph. The expected fragmentation pattern would show a molecular ion peak (M⁺) at m/z 116, although it may be weak. Prominent fragment ions would result from the loss of water (M-18), an ethyl group (M-29), and other characteristic cleavages.

The logical relationship for the characterization process is depicted below:

Applications in Research and Development

This compound serves as a valuable chiral building block in organic synthesis. Its sterically hindered nature can be exploited to induce stereoselectivity in chemical reactions.

-

Chiral Auxiliary: The hydroxyl group can be derivatized to form a chiral auxiliary, which can direct the stereochemical outcome of subsequent reactions, such as alkylations or aldol (B89426) additions. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

-

Pharmaceutical Synthesis: While direct applications in drug molecules are not widely reported, its structural motif is of interest in medicinal chemistry. The tertiary carbon center and the secondary alcohol provide a scaffold that can be elaborated into more complex molecules with potential biological activity. For instance, the related compound 3,3-dimethyl-2-pentanone is an intermediate in the synthesis of some antibacterial and antifungal agents.[5]

-

Natural Product Synthesis: As a chiral building block, it can be incorporated into the total synthesis of complex natural products, where the stereochemistry at the alcohol center is crucial for the overall structure and biological activity.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

| Hazard Statement | Precautionary Statement |

| Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. |

| May cause skin and eye irritation. | Wear protective gloves and eye/face protection. |

| May cause respiratory irritation. | Use only in a well-ventilated area. Avoid breathing vapors. |

In case of contact, rinse the affected area with plenty of water. If irritation persists, seek medical attention. Store in a cool, dry, and well-ventilated area away from ignition sources.

References

An In-depth Technical Guide to 3,3-Dimethyl-2-pentanol

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,3-Dimethyl-2-pentanol, tailored for researchers, scientists, and professionals in drug development. This document compiles essential data, including its structural formula, physicochemical properties, and available spectroscopic information.

Chemical Structure and Identification

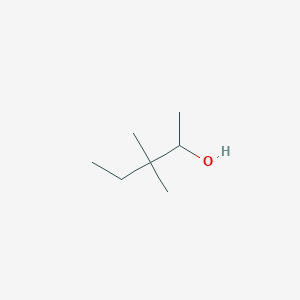

This compound is a secondary alcohol with a heptane (B126788) backbone. The structure features two methyl groups attached to the third carbon atom and a hydroxyl group on the second carbon atom.

Below is a diagram of the molecular structure of this compound.

Caption: Molecular Structure of this compound

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3,3-dimethylpentan-2-ol |

| CAS Number | 19781-24-9 |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| Canonical SMILES | CCC(C)(C)C(C)O |

| InChI | InChI=1S/C7H16O/c1-5-7(3,4)6(2)8/h6,8H,5H2,1-4H3 |

| InChIKey | FCUOIGTWJDBTHR-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, application in synthesis, and for understanding its behavior in various chemical environments.

Table 2: Physicochemical Data for this compound

| Property | Value | Unit | Source |

| Boiling Point | 138.3 | °C | |

| 420.65 ± 3.00 | K | ||

| Melting Point | -30.45 (estimate) | °C | |

| Density | 0.818 | g/cm³ | |

| Refractive Index | 1.419 - 1.428 | ||

| Flash Point | 42.3 | °C | |

| logP (Octanol/Water Partition Coefficient) | 1.803 | ||

| pKa | 15.27 ± 0.20 (Predicted) | ||

| Enthalpy of Vaporization (ΔvapH°) | 46.17 | kJ/mol | |

| Enthalpy of Fusion (ΔfusH°) | 7.04 | kJ/mol |

Synthesis and Reactivity

Experimental Workflow: A General Approach to Synthesis

A plausible synthetic route is the reduction of 3,3-dimethyl-2-pentanone (B1585287) using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Spectroscopic Profile of 3,3-Dimethyl-2-pentanol: An In-depth Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethyl-2-pentanol, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its structural characterization through various spectroscopic techniques.

Molecular Structure

IUPAC Name: this compound Chemical Formula: C₇H₁₆O[1][2][3] Molecular Weight: 116.2013 g/mol [1][2][3] CAS Registry Number: 19781-24-9[1][2][3]

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for this compound.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.57 | Multiplet | 1H | CH-OH |

| ~1.42 | Quartet | 2H | -CH₂- |

| ~1.15 | Doublet | 3H | CH(OH)-CH₃ |

| ~0.89 | Singlet | 6H | -C(CH₃)₂- |

| ~0.87 | Triplet | 3H | -CH₂-CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~75.6 | CH | C2 (CH-OH) |

| ~34.9 | C (quaternary) | C3 (-C(CH₃)₂) |

| ~25.5 | CH₂ | C4 (-CH₂-) |

| ~25.5 | CH₃ | C3 gem-dimethyl |

| ~17.9 | CH₃ | C1 (CH₃-CH(OH)) |

| ~8.0 | CH₃ | C5 (-CH₂-CH₃) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 3500-3200 (broad) | Strong, broad absorption | O-H stretch (hydrogen-bonded)[4][5] |

| 2960-2850 | Strong, sharp absorptions | C-H stretch (sp³ hybridized)[6] |

| ~1260-1050 | Strong absorption | C-O stretch[4] |

Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity | Fragmentation |

| 101 | Moderate | [M-CH₃]⁺ |

| 87 | High | [M-C₂H₅]⁺ (α-cleavage) |

| 59 | Base Peak | [CH₃CH(OH)]⁺ (α-cleavage) |

| 45 | High | [CH(OH)]⁺ |

Note: The molecular ion peak [M]⁺ at m/z 116 is often weak or absent in the mass spectra of alcohols.[7]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A 0.5 mL aliquot of purified this compound is placed directly into a 5 mm NMR tube.[8] For locking and referencing, deuterated chloroform (B151607) (CDCl₃) is typically used as the solvent.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 400 MHz. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected proton chemical shift range (typically 0-12 ppm).

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, operating at a corresponding frequency (e.g., 100 MHz). Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.[8][9]

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a "neat" spectrum is often obtained. A small drop of the pure liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, for Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, a drop of the sample is placed directly on the ATR crystal.[10]

-

Data Acquisition: The IR spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹.[6] A background spectrum of the empty sample holder (or clean ATR crystal) is first collected and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are identified and assigned to their corresponding functional group vibrations.[6]

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds like alcohols. In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI). This process forms a molecular ion ([M]⁺) and various fragment ions.[7]

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection and Spectrum Generation: A detector measures the abundance of each ion at a specific m/z value. The resulting data is plotted as a mass spectrum, which shows the relative intensity of each ion. The most intense peak is designated as the base peak with 100% relative abundance.[11] Key fragmentation patterns for alcohols include α-cleavage and dehydration (loss of water).[7][12]

Visualizations

Workflow for Spectroscopic Analysis of an Unknown Alcohol

Caption: Workflow for the spectroscopic analysis and structure elucidation of an unknown alcohol.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. personal.utdallas.edu [personal.utdallas.edu]

- 6. allsubjectjournal.com [allsubjectjournal.com]

- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 8. magritek.com [magritek.com]

- 9. azom.com [azom.com]

- 10. webassign.net [webassign.net]

- 11. C7H16 mass spectrum of 3,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 3,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3,3-Dimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 3,3-Dimethyl-2-pentanol, a secondary alcohol with potential applications in chemical synthesis and as a subject for biological activity screening. This document consolidates available data on its chemical and physical properties, outlines plausible synthetic methodologies, details its spectroscopic signature, and explores potential biological activities based on related structures. The information is presented to serve as a foundational resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Chemical and Physical Properties

This compound is a saturated secondary alcohol. Its chemical and physical properties are summarized in the table below. Data for some isomers are also included for comparative purposes.

| Property | This compound | 2,3-Dimethyl-2-pentanol | 3-Ethyl-3-pentanol | n-Heptane |

| CAS Number | 19781-24-9[1][2] | 4911-70-0 | 597-49-9 | 142-82-5 |

| Molecular Formula | C₇H₁₆O[1] | C₇H₁₆O | C₇H₁₆O[3] | C₇H₁₆ |

| Molecular Weight | 116.20 g/mol [1] | 116.203 g/mol [4] | 116.20 g/mol | 100.21 g/mol |

| Boiling Point | 147 °C (estimated) | 138.3 °C at 760 mmHg[4] | 140-142 °C at 760 mmHg[3] | ~98 °C[4] |

| Density | Not available | 0.818 g/cm³[4] | 0.82 g/cm³ at 20 °C[3] | Not available |

| Refractive Index | Not available | 1.4230[4] | n²⁰D = 1.424[3] | Not available |

| Melting Point | Not available | -30.45 °C (estimate)[4] | ~ -50 °C (forms a glassy solid)[3] | Not available |

| Water Solubility | Not available | 15.17 g/L at 25 °C[4] | Not available | Not available |

| Flash Point | Not available | 42.3 °C[4] | Not available | Not available |

Synthesis of this compound

Two primary synthetic routes are plausible for the preparation of this compound: the reduction of the corresponding ketone and the Grignard reaction.

Reduction of 3,3-Dimethyl-2-pentanone (B1585287)

The reduction of 3,3-dimethyl-2-pentanone to this compound can be readily achieved using a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄)[5]. This method is generally high-yielding and selective for the reduction of ketones and aldehydes.

Experimental Protocol:

-

Dissolution: Dissolve 3,3-dimethyl-2-pentanone in a suitable protic solvent, such as methanol (B129727) or ethanol, in an Erlenmeyer flask.

-

Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) in portions to the stirred solution. The molar ratio of NaBH₄ to the ketone should be at least 1:4, as each hydride ion can theoretically reduce one ketone molecule; however, a slight excess of NaBH₄ is typically used in practice[6].

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting ketone is consumed.

-

Quenching: After the reaction is complete, cautiously add water or dilute acid to quench the excess NaBH₄ and the resulting borate (B1201080) esters.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be purified by distillation.

Grignard Reaction

An alternative synthesis involves the reaction of a Grignard reagent with an appropriate aldehyde. Specifically, the reaction of tert-pentylmagnesium halide with acetaldehyde (B116499) would yield this compound.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a solution of 2-chloro-2-methylbutane (B165293) in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is exothermic and should be initiated with gentle warming if necessary. Once initiated, the addition should be controlled to maintain a gentle reflux. The reaction is complete when most of the magnesium has been consumed.

-

Reaction with Aldehyde: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of acetaldehyde in anhydrous diethyl ether dropwise with vigorous stirring.

-

Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time. Then, pour the reaction mixture onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid to hydrolyze the magnesium alkoxide intermediate.

-

Extraction and Purification: Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the ether by distillation. The resulting crude this compound can be purified by fractional distillation.

Spectroscopic Data

Detailed spectroscopic data for this compound is available from various databases such as ChemicalBook and the NIST WebBook[1][7][8].

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the different proton environments. The proton attached to the carbon bearing the hydroxyl group (C2-H) would appear as a quartet due to coupling with the adjacent methyl protons. The methyl group at C1 would appear as a doublet. The ethyl group at C3 would show a quartet for the methylene (B1212753) protons and a triplet for the terminal methyl protons. The two methyl groups at C3 are diastereotopic and may show distinct singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the hydroxyl group (C2) will appear in the range of 65-80 ppm. The quaternary carbon (C3) will be observed further downfield. The other aliphatic carbons will resonate at higher fields.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. Strong C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region. A C-O stretching band is expected around 1050-1150 cm⁻¹.

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by fragmentation patterns typical for secondary alcohols[9][10]. The molecular ion peak (m/z 116) may be weak or absent. Common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). Alpha-cleavage can result in fragments at m/z 101 (loss of a methyl group) and m/z 87 (loss of an ethyl group). A significant peak corresponding to the loss of water (m/z 98) is also expected.

Potential Biological Activities

While no specific studies on the biological activity of this compound have been found, research on related branched-chain and secondary alcohols suggests potential areas for investigation.

Antimicrobial Activity

Studies have shown that various long-chain and branched-chain alcohols possess antimicrobial activity[11][12]. For instance, 2-heptanol, an isomer of this compound, has demonstrated antibacterial activity by affecting amino acid metabolism and membrane transport[13]. The mechanism of action for many antimicrobial alcohols involves disruption of the cell membrane's integrity, leading to increased permeability and leakage of cellular contents[14][15][16][17]. The lipophilicity of the alcohol, determined by its carbon chain length and branching, plays a crucial role in its ability to interact with and disrupt the lipid bilayer of microbial cell membranes.

Cytotoxic Activity

Some secondary metabolites, including secondary alcohols, have been shown to exhibit cytotoxic activities[11][12]. The cytotoxicity of alcohols is often linked to their ability to induce membrane damage and interfere with cellular processes. The specific structural features of this compound, such as its branching, may influence its cytotoxic profile.

Experimental and Logical Workflows

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Biological Screening Workflow

This diagram outlines a potential workflow for the preliminary biological screening of this compound.

Caption: Proposed workflow for the biological screening of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | CAS#:19781-24-9 | Chemsrc [chemsrc.com]

- 3. webqc.org [webqc.org]

- 4. 9 constitutional isomers of molecular formula C7H16 structural isomer formula names carbon chain isomers skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. This compound(19781-24-9) 1H NMR spectrum [chemicalbook.com]

- 8. This compound(19781-24-9) 13C NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial and Cytotoxic Activities of the Secondary Metabolites of Endophytic Fungi Isolated from the Medicinal Plant Hyssopus officinalis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Alcohol's Effects on Lipid Bilayer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. journals.asm.org [journals.asm.org]

- 17. quora.com [quora.com]

"3,3-Dimethyl-2-pentanol safety data sheet"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3,3-Dimethyl-2-pentanol (CAS No. 19781-24-9). The information presented is intended to assist researchers, scientists, and professionals in drug development in making informed decisions regarding the safe handling, storage, and disposal of this compound. The guide includes a summary of its physical and chemical properties, toxicological data, and recommended safety procedures.

Section 1: Chemical Product and Company Identification

| Product Name | This compound |

| Synonyms | 3,3-Dimethylpentan-2-ol |

| CAS Number | 19781-24-9[1][2] |

| Molecular Formula | C7H16O[1][2] |

| Molecular Weight | 116.20 g/mol [3] |

| Chemical Structure |  |

Section 2: Hazards Identification

Based on available data for structurally similar compounds and general principles of chemical safety, this compound is anticipated to be a flammable liquid. Direct contact may cause skin and eye irritation. Inhalation of vapors may lead to respiratory tract irritation and central nervous system effects.

Globally Harmonized System (GHS) Classification Logic

The following diagram illustrates the general decision-making process for classifying a liquid based on its flammability characteristics according to the Globally Harmonized System (GHS).

Section 3: Composition and Information on Ingredients

| Component | CAS Number | Percentage |

| This compound | 19781-24-9 | >95% |

Section 4: First-Aid Measures

General First-Aid Workflow

The following diagram outlines the general workflow for responding to a chemical exposure.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, give them water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 5: Fire-Fighting Measures

-

Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. Water spray may be used to cool fire-exposed containers.

-

Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Section 6: Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemically resistant gloves, and safety goggles.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb spill with inert material (e.g., vermiculite, sand, or earth), then place in a suitable container for chemical waste.

Section 7: Handling and Storage

-

Handling: Use in a well-ventilated area. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material. Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.

Section 8: Exposure Controls/Personal Protection

-

Engineering Controls: Use explosion-proof ventilation equipment. Ensure eyewash stations and safety showers are close to the workstation location.

-

Personal Protective Equipment:

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator is recommended.

-

Hand Protection: Wear appropriate chemically resistant gloves.

-

Eye Protection: Wear chemical safety goggles.

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.

-

Section 9: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid | |

| Odor | Characteristic alcohol-like | |

| Boiling Point | 138.3 °C at 760 mmHg | [4] |

| Melting Point | Not available | |

| Flash Point | 42.3 °C | [4] |

| Density | 0.818 g/cm³ | [4] |

| Vapor Pressure | 2.83 mmHg at 25°C | [4] |

| Solubility in Water | Not available | |

| logP (Octanol/Water Partition Coefficient) | 1.80340 | [4] |

Section 10: Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, sparks, and ignition sources.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.

Section 11: Toxicological Information

No specific acute toxicity data (LD50/LC50) for this compound was found in the searched literature. The toxicological properties have not been fully investigated. The following data is for the structurally similar compound 3,3-Dimethyl-2-butanol (B106058) (CAS: 464-07-3) and should be used for informational purposes only, with the understanding that it pertains to a different chemical.

Acute Toxicity Data for 3,3-Dimethyl-2-butanol (CAS: 464-07-3)

| Route | Species | Value | Reference |

| Inhalation | Rat | LC50: 15000 mg/m³ | |

| Dermal | Rat | LD50: 3100 mg/kg |

-

Acute Inhalation Toxicity of 3,3-Dimethyl-2-butanol: In a study with Sprague-Dawley rats, a 50% mortality rate was observed at the longest exposure to 15 mg/L. Male rats appeared to be more susceptible than females.[5]

-

Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or OSHA.

-

Mutagenicity: No data available.

-

Reproductive Toxicity: No data available.

Section 12: Ecological Information

No specific ecotoxicological data (LC50/EC50) for this compound was found in the searched literature. The following data is for the structurally similar compound 3,3-Dimethyl-2-butanol (CAS: 464-07-3) and should be used for informational purposes only.

Ecotoxicity Data for 3,3-Dimethyl-2-butanol (CAS: 464-07-3)

| Test | Species | Value | Reference |

| 48h EC50 | Daphnia magna (Water Flea) | 513.2 mg/L | |

| 96h EC50 | Pimephales promelas (Fathead Minnow) | 443.1 mg/L | |

| 96h EC50 (Growth Inhibition) | Ankistrodesmus falcatus (Green Algae) | 257.7 mg/L |

-

Persistence and Degradability: No data available.

-

Bioaccumulation: No data available.

-

Mobility in Soil: No data available.

Section 13: Disposal Considerations

Dispose of in accordance with local, state, and federal regulations. This material may be a hazardous waste due to its flammability.

Section 14: Transport Information

Based on its flammability, this compound is likely to be regulated for transport. For the related compound, 3,3-Dimethyl-2-butanol, the following transport information is provided:

-

DOT (US): UN-Number: 1987, Class: 3, Packing Group: III, Proper shipping name: Alcohols, n.o.s.[4]

Section 15: Regulatory Information

Follow all applicable local, state, and federal regulations regarding the handling, storage, and disposal of this chemical.

Section 16: Other Information

The information provided in this Safety Data Sheet is correct to the best of our knowledge, information, and belief at the date of its publication. The information given is designed only as a guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification.

Experimental Protocols

Determination of Acute Oral Toxicity (Adapted from OECD Guideline 423)

This method provides information on the hazardous properties of a substance and allows for its classification based on acute oral toxicity.

-

Principle: A stepwise procedure is used where a single sex of animal (typically female rats) is dosed. The outcome of dosing one animal determines the dose for the next.

-

Animal Selection: Healthy, young adult rats of a commonly used laboratory strain are used. Females are generally preferred.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. Animals are fasted prior to dosing.

-

Procedure:

-

A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

-

A single animal is dosed.

-

If the animal survives, a second animal is dosed at a higher fixed dose. If the first animal dies, a second animal is dosed at a lower fixed dose.

-

This sequential dosing is continued until a stopping criterion is met (e.g., three animals survive at the highest dose, or a clear pattern of toxicity is established).

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Determination of Flash Point (Adapted from ASTM D56 - Tag Closed Cup Tester)

This test method is used to determine the flash point of low-viscosity liquids.

-

Apparatus: A Tag Closed Cup Tester, consisting of a brass test cup, a cover with an opening for a thermometer and a test flame applicator, and a temperature-controlled bath.

-

Procedure:

-

A 50 mL sample of the liquid is placed in the test cup.

-

The cover is placed on the cup, and the apparatus is assembled.

-

The sample is heated at a slow, constant rate.

-

At specified temperature intervals, a small test flame is passed across the opening in the cup lid.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapor above the liquid to ignite with a distinct flash inside the cup.

-

The observed flash point is corrected for barometric pressure.

-

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound (CAS 19781-24-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Acute inhalation toxicity of 3,3-dimethyl-2-butanol in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Properties of 3,3-Dimethyl-2-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 3,3-Dimethyl-2-pentanol (CAS RN: 19781-24-9), a branched heptanol (B41253) isomer. An understanding of these properties is crucial for applications in chemical synthesis, reaction engineering, and solvent system modeling, particularly within the pharmaceutical and fine chemical industries. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations of experimental workflows.

Core Thermodynamic and Physical Properties

This compound is a chiral secondary alcohol with the molecular formula C₇H₁₆O.[1] Its branched structure significantly influences its physical and thermodynamic behavior compared to its linear isomers.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 116.201 | g/mol | [1] |

| Boiling Point (at 760 mmHg) | 138.3 | °C | [1] |

| Boiling Point (at standard pressure) | 420.65 | K | [2] |

| Density (at 20°C) | 0.818 | g/cm³ | [1] |

| Refractive Index (n²⁰/D) | 1.419 | - | [1] |

| Flash Point | 42.3 | °C | [1] |

| Vapor Pressure (at 25°C) | 2.83 | mmHg | [1] |

Table 1: Physical Properties of this compound. This table summarizes key physical constants for this compound.

Enthalpy, Entropy, and Heat Capacity

| Thermodynamic Property | Phase | Temperature Range (K) | Data Availability |

| Isobaric Heat Capacity (Cp) | Ideal Gas | 200 - 1000 | Available as a function of temperature |

| Enthalpy of Vaporization (ΔH_vap) | Liquid-Gas | 255 - 589 | Available as a function of temperature |

| Standard Enthalpy of Formation (ΔfH°) | Gas | Standard State | Available |

| Standard Enthalpy of Formation (ΔfH°) | Liquid | Standard State | Available |

| Entropy (S) | Ideal Gas | 200 - 1000 | Available as a function of temperature and pressure |

Table 2: Availability of Critically Evaluated Thermodynamic Data. This table outlines the availability of key thermodynamic data for this compound from the NIST/TRC Web Thermo Tables.

Experimental Protocols

The determination of the thermodynamic properties of volatile organic compounds like this compound involves several key experimental techniques. The following sections detail the general methodologies for measuring enthalpy of combustion, vapor pressure, and heat capacity.

Determination of Enthalpy of Combustion

The standard enthalpy of combustion is a fundamental thermodynamic property, typically determined using bomb calorimetry.

Methodology:

-

Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a combustible container (e.g., a gelatin capsule or a thin-walled glass ampule).

-

Bomb Assembly: The sample is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to ensure ignition.

-

Pressurization: The bomb is purged and then filled with an excess of pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

-

Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system (including the bomb, water, and stirrer) is predetermined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid). The heat released by the combustion of the this compound is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and any side reactions (e.g., the formation of nitric acid from residual nitrogen). The standard enthalpy of combustion is then calculated per mole of the substance.

Figure 1: Workflow for determining the enthalpy of combustion.

Determination of Vapor Pressure

The vapor pressure of a volatile liquid can be measured as a function of temperature using a static or dynamic method. A common static method involves the use of an isoteniscope or a simple apparatus with a pressure sensor.

Methodology:

-

Apparatus Setup: A flask containing the liquid sample (this compound) is connected to a pressure sensor and a temperature probe. The flask is placed in a temperature-controlled water or oil bath.

-

Degassing: The sample is typically degassed to remove any dissolved air, which would contribute to the total pressure. This can be achieved by freeze-pump-thaw cycles.

-

Equilibrium: The sample is heated to a desired temperature, and the system is allowed to reach thermal equilibrium, where the rate of vaporization equals the rate of condensation.

-

Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using the pressure sensor.

-

Temperature Variation: The temperature of the bath is varied, and the equilibrium vapor pressure is measured at each new temperature.

-

Data Analysis: The vapor pressure data as a function of temperature can be used to determine the enthalpy of vaporization using the Clausius-Clapeyron equation.

Figure 2: Workflow for vapor pressure measurement.

Determination of Heat Capacity

The isobaric heat capacity of a liquid can be determined using adiabatic calorimetry or differential scanning calorimetry (DSC).

Methodology (Adiabatic Calorimetry):

-

Calorimeter Setup: A known mass of the liquid sample is placed in a calorimetric vessel, which is equipped with a heater and a temperature sensor. The vessel is housed within an adiabatic shield, which is maintained at the same temperature as the vessel to prevent heat loss.

-

Heating: A precisely measured amount of electrical energy is supplied to the heater, causing the temperature of the sample and the vessel to increase.

-

Temperature Measurement: The temperature increase of the sample is carefully measured.

-

Calculation: The heat capacity of the sample is calculated from the amount of energy supplied and the observed temperature rise, after accounting for the heat capacity of the calorimetric vessel (which is determined in a separate calibration experiment).

-

Temperature Dependence: The measurement is repeated over a range of temperatures to determine the heat capacity as a function of temperature.

References

A Comprehensive Technical Guide to the Physical Properties of 3,3-Dimethyl-2-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-pentanol, a heptanol (B41253) isomer with the chemical formula C₇H₁₆O, is a secondary alcohol of interest in various chemical and pharmaceutical applications. Its branched structure influences its physical properties, which are critical for its use as a solvent, a reagent in organic synthesis, or a potential building block in the development of new chemical entities. This technical guide provides a detailed overview of the key physical properties of this compound, outlines the experimental protocols for their determination, and presents a logical workflow for these experimental procedures.

Core Physical Properties

The physical characteristics of this compound are summarized in the tables below. These properties are essential for predicting its behavior in different chemical environments, for designing reaction conditions, and for ensuring safe handling and storage.

General and Molar Properties

| Property | Value | Reference |

| Chemical Formula | C₇H₁₆O | [1][2][3] |

| Molecular Weight | 116.20 g/mol | [1][2][3] |

| CAS Registry Number | 19781-24-9 | [1][2][3] |

Thermal Properties

| Property | Value | Reference |

| Boiling Point | 147 °C (at 760 mmHg) | [4] |

| Melting Point | -30.45 °C (estimate) | [5] |

Optical and Physical Properties

| Property | Value | Reference |

| Density | 0.8240 g/cm³ | [5] |

| Refractive Index | 1.428 | [4] |

Solubility Profile

| Solvent | Solubility | Reference |

| Water | Estimated at 0.35 g/100 mL | [5] |

| Ethanol (B145695) | Soluble | [6] |

| Diethyl Ether | Soluble | [6] |

Experimental Protocols

Accurate determination of the physical properties of this compound is crucial for its application. The following sections detail the methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and reliable method for its determination is the distillation method.

Materials:

-

This compound sample

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or water bath

-

Boiling chips

Procedure:

-

Place a small volume of this compound and a few boiling chips into the distillation flask.

-

Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is temperature-dependent. An Abbe refractometer is commonly used for this measurement.

Materials:

-

This compound sample

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Lens paper and ethanol for cleaning

Procedure:

-

Calibrate the Abbe refractometer using a standard of known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Place a few drops of the this compound sample onto the lower prism.

-

Close the prisms and allow the sample to equilibrate to the desired temperature, typically 20°C or 25°C, by circulating water from the constant temperature bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

Read the refractive index from the instrument's scale.

Determination of Density

Density is the mass of a substance per unit volume. The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.

Materials:

-

This compound sample

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and determine its empty mass.

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath to reach thermal equilibrium.

-

Remove the pycnometer, dry the exterior, and measure its mass.

-

Empty and dry the pycnometer, then fill it with the this compound sample.

-

Repeat the thermal equilibration and weighing process.

-

Calculate the density of the alcohol using the masses of the empty pycnometer, the pycnometer filled with water, and the pycnometer filled with the alcohol, along with the known density of water at the experimental temperature.

Determination of Solubility

The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature.

Materials:

-

This compound sample

-

Solvent (e.g., water, ethanol)

-

Test tubes or vials

-

Graduated cylinders or pipettes

-

Vortex mixer or shaker

-

Constant temperature water bath

Procedure (for semi-quantitative determination in water):

-

Add a known volume of water to a test tube.

-

Incrementally add small, known volumes of this compound to the water.

-

After each addition, vigorously mix the contents until the alcohol dissolves completely.

-

Continue adding the alcohol until a persistent turbidity or a second phase is observed, indicating that the solution is saturated.

-

The total volume of alcohol added before saturation is used to estimate the solubility. For a more quantitative analysis, gravimetric or chromatographic methods can be employed.

Experimental Workflow

The logical progression for the experimental determination of the physical properties of this compound is illustrated in the following workflow diagram.

References

Methodological & Application

Application Notes and Protocols for 3,3-Dimethyl-2-pentanol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 3,3-dimethyl-2-pentanol in organic synthesis, focusing on its preparation and subsequent use in elimination reactions. Methodologies for its synthesis via reduction of the corresponding ketone and a Grignard reaction are presented, alongside a protocol for its acid-catalyzed dehydration.

Synthesis of this compound

This compound can be effectively synthesized through two primary routes: the reduction of 3,3-dimethyl-2-pentanone (B1585287) and the Grignard reaction of an appropriate organometallic reagent with an aldehyde.

Protocol 1: Reduction of 3,3-Dimethyl-2-pentanone with Sodium Borohydride (B1222165)

This protocol describes the reduction of a ketone to a secondary alcohol using the mild reducing agent sodium borohydride (NaBH₄).

Experimental Workflow:

Application Notes and Protocols: 3,3-Dimethyl-2-pentanol as a Chiral Auxiliary

Introduction

In the field of asymmetric synthesis, the use of chiral auxiliaries is a powerful and well-established strategy for controlling the stereochemical outcome of chemical reactions.[1][2] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1][2] After the desired stereocenter has been created, the auxiliary can be removed and ideally recovered for reuse.[2] Chiral alcohols are a class of compounds that can serve as effective chiral auxiliaries, often by forming ester or ether linkages with the substrate.

While the use of 3,3-dimethyl-2-pentanol as a chiral auxiliary is not extensively documented in the scientific literature, its chiral nature and steric bulk suggest its potential for inducing diastereoselectivity. These application notes provide a hypothetical framework for the use of (S)-3,3-dimethyl-2-pentanol as a chiral auxiliary in the asymmetric alkylation of carboxylic acids, based on established principles of chiral auxiliary-mediated synthesis.

Principle of Asymmetric Induction

The fundamental principle behind using a chiral auxiliary is to convert a prochiral substrate into a chiral molecule with a diastereotopic relationship to the newly forming stereocenter. The existing stereocenter on the auxiliary creates a sterically biased environment, forcing an incoming reagent to attack from a specific face of the molecule. This results in the preferential formation of one diastereomer over the other. The general workflow for employing a chiral auxiliary involves three key stages:

-

Attachment of the Chiral Auxiliary: The prochiral substrate is covalently bonded to the chiral auxiliary.

-

Diastereoselective Reaction: The key bond-forming reaction occurs, with the chiral auxiliary directing the stereochemistry.

-

Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product, yielding the enantiomerically enriched target molecule.

Experimental Protocols

Protocol 1: Attachment of the Chiral Auxiliary

This protocol describes the esterification of a carboxylic acid with (S)-3,3-dimethyl-2-pentanol to form the chiral substrate.

Materials:

-

(S)-3,3-dimethyl-2-pentanol (1.0 eq)

-

Carboxylic acid (e.g., propanoic acid) (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

To a solution of (S)-3,3-dimethyl-2-pentanol (1.0 eq), the carboxylic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC (1.2 eq) in anhydrous DCM dropwise at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired ester.

Protocol 2: Diastereoselective Alkylation

This protocol details the diastereoselective alkylation of the chiral ester prepared in Protocol 1.

Materials:

-

Chiral ester (from Protocol 1) (1.0 eq)

-

Lithium diisopropylamide (LDA) (1.1 eq, freshly prepared)

-

Alkyl halide (e.g., benzyl (B1604629) bromide) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl solution

Procedure:

-

Dissolve the chiral ester (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a freshly prepared solution of LDA (1.1 eq) to the reaction mixture to form the enolate. Stir for 1 hour at -78 °C.

-

Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

-

Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.

-

Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to isolate the diastereomeric products. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

-

Alkylated chiral ester (from Protocol 2) (1.0 eq)

-

Lithium hydroxide (B78521) (LiOH) (2.0 eq)

-

Tetrahydrofuran (THF) and water (3:1 mixture)

-

1 M HCl

Procedure:

-

Dissolve the purified alkylated ester (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C.

-

Add an aqueous solution of LiOH (2.0 eq).

-

Stir the reaction at room temperature for 4-12 hours or until the starting material is consumed (monitor by TLC).

-

Acidify the mixture to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate. The aqueous layer can be basified and extracted to recover the chiral auxiliary, (S)-3,3-dimethyl-2-pentanol.

-

Wash the organic layer containing the product with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product to obtain the enantiomerically enriched carboxylic acid.

-

Determine the enantiomeric excess (e.e.) by chiral HPLC.

Data Presentation

The effectiveness of a chiral auxiliary is determined by the diastereoselectivity of the key reaction and the overall yield. The following table presents hypothetical data for the diastereoselective alkylation of the propanoate ester of (S)-3,3-dimethyl-2-pentanol.

| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Benzyl bromide | 95:5 | 88 |

| 2 | Allyl iodide | 92:8 | 85 |

| 3 | Methyl iodide | 88:12 | 91 |

Note: This data is hypothetical and for illustrative purposes only.

Visualizations

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

References

Analytical Methods for 3,3-Dimethyl-2-pentanol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-pentanol is a tertiary heptanol (B41253) of interest in various fields of chemical research and development. Accurate and precise analytical methods are crucial for its quantification, impurity profiling, and quality control. This document provides detailed application notes and experimental protocols for the analysis of this compound using modern analytical techniques. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification, and spectroscopic techniques (NMR and IR) for structural elucidation and confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the premier technique for the analysis of volatile compounds like this compound, offering high resolution, sensitivity, and specificity.

Application Note:

This method is suitable for the quantification of this compound in organic solvents and can be adapted for various sample matrices. The protocol outlines direct injection of a diluted sample, which is appropriate for relatively clean samples. For more complex matrices, such as biological fluids or environmental samples, sample preparation techniques like solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) may be necessary to remove interferences and concentrate the analyte. The use of an internal standard is recommended for improved accuracy and precision.

Quantitative Data Summary

The following table summarizes representative quantitative data for the GC-MS analysis of this compound. This data is based on typical performance characteristics for the analysis of similar volatile alcohols and should be validated in-house for specific applications.

| Parameter | Value |

| Retention Time (RT) | ~ 8.5 min (indicative, depends on exact conditions) |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Protocol: GC-MS

1. Sample Preparation:

-

Prepare a stock solution of this compound (1 mg/mL) in a suitable volatile solvent such as methanol (B129727) or dichloromethane.

-

Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

-

If using an internal standard (e.g., 3,3-Dimethyl-1-butanol or similar compound not present in the sample), add a constant known concentration to all standards and samples.

-

Dilute unknown samples to fall within the calibration range.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Inlet: Split/splitless injector at 250°C.

-

Injection Volume: 1 µL with a split ratio of 20:1.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 150°C at 10°C/min.

-

Ramp to 250°C at 20°C/min, hold for 2 minutes.

-

-

MSD Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full Scan (m/z 40-200) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

-

SIM Ions for this compound (C₇H₁₆O, MW: 116.20):

-

Quantifier ion: m/z 57

-

Qualifier ions: m/z 45, 87[1]

-

-

3. Data Analysis:

-

Identify the this compound peak in the chromatogram based on its retention time.

-

Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum (e.g., NIST library).[1]

-

Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Experimental Workflow

Spectroscopic Analysis

Spectroscopic methods are essential for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous identification and structural elucidation of this compound. The chemical shifts and coupling patterns provide detailed information about the connectivity of atoms in the molecule.

¹H NMR (Proton NMR) Data: [2]

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Expected Chemical Shifts and Multiplicities:

-

~0.8-1.0 ppm (multiplet, 9H): Overlapping signals from the two methyl groups attached to the quaternary carbon (C3) and the terminal methyl group of the ethyl chain.

-

~1.1-1.2 ppm (doublet, 3H): Methyl group attached to the carbon bearing the hydroxyl group (C2).

-

~1.2-1.4 ppm (quartet, 2H): Methylene (B1212753) group of the ethyl chain.

-

~1.5-1.7 ppm (singlet, 1H): Hydroxyl proton (-OH). This peak may be broad and its position can vary depending on concentration and solvent.

-

~3.5-3.7 ppm (quartet, 1H): Methine proton attached to the carbon bearing the hydroxyl group (C2).

-

¹³C NMR (Carbon NMR) Data:

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm

-

Expected Chemical Shifts:

-

~8-10 ppm: Terminal methyl carbon of the ethyl group.

-

~25-27 ppm: Methyl carbons attached to the quaternary carbon.

-

~28-30 ppm: Methylene carbon of the ethyl group.

-

~35-37 ppm: Quaternary carbon (C3).

-

~75-77 ppm: Carbon bearing the hydroxyl group (C2).

-

Infrared (IR) Spectroscopy

Application Note: Infrared spectroscopy is a rapid and simple method to confirm the presence of key functional groups in the this compound molecule, particularly the hydroxyl (-OH) group.

Expected IR Absorption Bands: [3]

-

~3600-3200 cm⁻¹ (broad, strong): O-H stretching vibration of the alcohol group. The broadness is due to hydrogen bonding.

-

~2960-2850 cm⁻¹ (strong): C-H stretching vibrations of the methyl and methylene groups.

-

~1470-1450 cm⁻¹ (medium): C-H bending vibrations.

-

~1380-1365 cm⁻¹ (medium): C-H bending vibrations, often showing a characteristic doublet for gem-dimethyl groups.

-

~1100-1000 cm⁻¹ (strong): C-O stretching vibration of the secondary alcohol.

Spectroscopic Analysis Workflow

Mass Spectrometry Fragmentation Pathway